molecular formula C20H14ClN B1682452 2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile CAS No. 197525-99-8

2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile

Cat. No. B1682452
M. Wt: 303.8 g/mol
InChI Key: JHNRTPKGSCVKKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the electrocarboxylation of α,α-dichloroarylmethane derivatives in the presence of CO2 . This process provides several α-chloroarylacetic acid derivatives with modest yields but high selectivity .

Scientific Research Applications

Photodecarboxylation and Radical Reactions

One study explored the photodecarboxylation of 2-phenylpropionic acid in various solvents, leading to a range of products including ethylbenzene and acetophenone. This research demonstrates the potential for using 2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile in radical-induced reactions and photolytic processes to produce industrially relevant compounds (Jiménez, Miranda, & Tormos, 1995).

Flame Retardants and Environmental Impact

Another application involves the study of current-use flame retardants in the environment, specifically in the eggs of herring gulls from the Laurentian Great Lakes. This research illustrates the environmental distribution and potential impact of flame retardants, including compounds structurally similar to 2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile (Gauthier, Hebert, Weseloh, & Letcher, 2007).

Catalysis and Organic Synthesis

The compound also finds application in organic synthesis , such as its use in the Beckmann rearrangement catalyzed by cyclopropenium ions. This highlights its potential role in facilitating complex organic transformations, which could be useful in pharmaceutical synthesis and material science (Srivastava, Patel, Garima, & Yadav, 2010).

Electrochemical Studies and Hydrogen Production

In electrochemical research, [Ni(PPh2NBn2)2(CH3CN)]2+ was investigated as an electrocatalyst for hydrogen production in acetonitrile. This study offers insights into the electrocatalytic properties of metal complexes involving similar nitrile ligands, demonstrating their potential in renewable energy applications (Appel, Pool, O’Hagan, Shaw, Yang, Dubois, & Dubois, 2011).

Molecular Imprinting and Analytical Chemistry

Molecularly imprinted polymers (MIPs) utilizing 2,4,6-trichlorophenol as a template molecule were developed for the selective preconcentration of phenolic compounds from environmental water samples. This application showcases the potential of 2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile in creating selective sorbents for environmental monitoring and analysis (Feng, Zhao, & Lin, 2009).

properties

IUPAC Name

2-(2-chlorophenyl)-2,2-diphenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNRTPKGSCVKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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